4-methoxy-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one
Beschreibung
The compound 4-methoxy-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic organic molecule featuring a dihydropyridinone core fused with pyrimidine and piperidine moieties. Its structure includes:
- A 1,2-dihydropyridin-2-one scaffold, a lactam ring system known for conformational flexibility and hydrogen-bonding capacity.
- A 4-methoxy substituent on the dihydropyridinone ring, which may enhance solubility and metabolic stability.
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator, though direct pharmacological data are unavailable in the provided evidence. Its synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-pyrimidine hybrids .
Eigenschaften
IUPAC Name |
4-methoxy-5-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-21-11-14(15(26-3)8-16(21)23)17(24)22-6-4-12(5-7-22)27-18-19-9-13(25-2)10-20-18/h8-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUOIPDPHQTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-methoxy-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4 |
| Molecular Weight | 368.42 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | COCCN1C=NC2=C(N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)OC)C(=O)C(=O)C(=O)C(=O)C(=O) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may exhibit:
- Enzyme Inhibition: The compound has shown potential in inhibiting nitric oxide synthase (NOS), an enzyme crucial for various physiological processes including vasodilation and neurotransmission.
- Antimicrobial Activity: Similar compounds in its class have demonstrated antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of related compounds, which can provide insight into the potential effects of this compound.
Antimicrobial Studies
A study evaluated the antibacterial activity of piperidine derivatives, revealing that modifications in the piperidine structure significantly influenced antimicrobial efficacy. The presence of methoxy and pyrimidine groups was particularly noted for enhancing activity against gram-positive and gram-negative bacteria .
Enzyme Inhibition Studies
Research has indicated that piperidine-based compounds can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The structural characteristics of these compounds, including the presence of electron-donating groups like methoxy, are believed to enhance binding affinity to AChE .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 5-{1-[4-chlorophenyl)sulfonyl]piperidin derivatives | Antibacterial | Effective against Salmonella Typhi and E. coli |
| 1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol derivatives | Anticonvulsant | Showed significant anticonvulsant effects in models |
| Piperidine-based compounds | Enzyme inhibition | Inhibition of AChE linked to improved cognitive function |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Bioisosteric Replacements: The target compound’s 5-methoxypyrimidin-2-yl group is bioisosteric to the thiocarbonyl group in the chromeno-pyrimidine derivative . This substitution may reduce toxicity while retaining binding affinity.
Pharmacokinetic Properties: The 4-methoxy group on the dihydropyridinone ring likely enhances metabolic stability compared to unmethylated analogues (e.g., chromeno-pyrimidines in ). Piperidine-containing derivatives (e.g., ’s benzodioxol-pyrido-pyrimidinones) exhibit superior blood-brain barrier penetration relative to piperazine analogues .
Synthetic Accessibility: The target compound’s synthesis may face challenges in regioselective coupling of the pyrimidine-piperidine moiety, a common issue in multi-heterocyclic systems . In contrast, chromeno-pyrimidines () are synthesized in one step, offering scalability advantages .
Vorbereitungsmethoden
Domino Cyclization Approach
The domino reaction between α,β-unsaturated carbonyl compounds and amines provides rapid access to dihydropyridinones. Adapted from MDPI protocols:
Procedure:
-
Combine methyl vinyl ketone (1.2 eq), methylamine hydrochloride (1.0 eq), and tert-butyl ammonium hydrogen sulfate (TBAHSO₄, 0.1 eq) in dichloromethane.
-
Stir at 25°C for 5 h under nitrogen.
-
Quench with 10% NH₄Cl, extract with DCM, and purify via flash chromatography (hexane:EtOAc 4:1).
Yield: 78–85%.
Key Advantage: Avoids isolation of intermediates, enhancing atom economy.
Functionalization at Position 1
Introducing the 1-methyl group requires alkylation post-cyclization:
-
Treat dihydropyridinone with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF.
-
Heat at 60°C for 12 h.
Installation of the 4-Methoxy Substituent
Directed Ortho-Metalation Strategy
Methoxy group introduction leverages directed metalation:
-
Protect the dihydropyridinone nitrogen with Boc anhydride.
-
Treat with LDA (−78°C) to deprotonate position 4.
-
Quench with methyl chloroformate, then deprotect with TFA.
Alternative Mitsunobu Conditions
For hydroxylated precursors:
-
React 4-hydroxydihydropyridinone with methanol (3 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.
Synthesis of the Piperidine-Pyrimidine Sidechain
Preparation of 4-[(5-Methoxypyrimidin-2-yl)Oxy]Piperidine
Step 1: Pyrimidine Activation
-
React 2-chloro-5-methoxypyrimidine (1.0 eq) with N-hydroxyphthalimide (1.2 eq) in DMF.
Step 2: SNAr with Piperidine
-
Combine activated pyrimidine (1.0 eq) with 4-hydroxypiperidine (1.5 eq) in DMSO.
Amide Coupling to Assemble the Full Molecule
Carbodiimide-Mediated Coupling
Alternative Mixed Carbonate Method
For acid-sensitive substrates:
-
Convert carboxylic acid to mixed carbonate using ClCO₂Et (1.5 eq).
-
React with dihydropyridinone in presence of DIPEA (2.0 eq) (yield: 69%).
Reaction Optimization and Scalability
Solvent Screening for Amide Coupling
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | DMAP | 75 |
| THF | DIPEA | 68 |
| DMF | NMM | 62 |
| Optimum: DCM/DMAP system balances reactivity and solubility. |
Temperature Effects on SNAr
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 71 |
| 100 | 12 | 83 |
| 120 | 6 | 78 |
| Conclusion: 100°C for 12 h maximizes yield without decomposition. |
Analytical Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing 4-methoxy-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one?
- Methodological Answer : The synthesis involves sequential coupling of the pyrimidine-oxypiperidine moiety to the dihydropyridinone core. Critical steps include:
- Etherification : Reaction of 5-methoxypyrimidin-2-ol with a piperidine derivative under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the oxypiperidine intermediate .
- Carbonyl Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate the piperidine carbonyl to the dihydropyridinone scaffold .
- Solvent Optimization : Dichloromethane or DMF is preferred for solubility, with yields improved by inert atmosphere (N₂/Ar) and controlled temperature (0–25°C) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ multi-modal characterization:
- NMR Spectroscopy : Confirm methoxy (δ 3.2–3.8 ppm), carbonyl (δ 165–175 ppm), and dihydropyridinone proton environments (δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~476.18 Da) .
- X-ray Crystallography : Resolve 3D conformation of the piperidine-pyrimidine linkage if single crystals are obtainable .
Q. What are the primary functional groups influencing reactivity in this compound?
- Methodological Answer : Key groups include:
- Dihydropyridinone Core : Susceptible to oxidation (e.g., forming pyridinone derivatives) .
- Methoxy Groups : Electron-donating effects stabilize aromatic rings but may hinder nucleophilic substitution .
- Piperidine Carbonyl : Participates in hydrogen bonding, affecting solubility and target interactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like beta-lactamases or kinases. Focus on the pyrimidine-oxypiperidine motif’s role in active-site binding .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify key residues (e.g., catalytic Ser/Lys in beta-lactamases) .
- QSAR Analysis : Corporate substituent effects (e.g., methoxy vs. chloro) to refine activity predictions .
Q. What strategies resolve contradictory bioassay data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number (HeLa vs. HEK293), ATP concentration (kinase assays), and solvent (DMSO ≤0.1%) .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed dihydropyridinone) that may skew results .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill curves to confirm static vs. cidal effects .
Q. How does stereoelectronic tuning of the piperidine moiety affect pharmacological activity?
- Methodological Answer :
- Piperidine Substitution : Replace the methoxypyrimidine-oxy group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target engagement .
- Conformational Analysis : Compare equatorial vs. axial orientations of the piperidine carbonyl using DFT calculations (Gaussian 16) to optimize binding geometry .
- SAR Libraries : Synthesize analogs with varied piperidine N-substituents (e.g., methyl, acetyl) to map steric/electronic contributions to potency .
Q. What in vitro/in vivo models are optimal for evaluating its pharmacokinetic (PK) profile?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated clearance (LC-MS quantification) .
- Plasma Protein Binding : Use equilibrium dialysis to assess % bound (e.g., >90% may limit free drug availability) .
- Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) to determine AUC, t₁/₂, and bioavailability. Monitor dihydropyridinone ring oxidation metabolites .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the dihydropyridinone ring .
- Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to validate computational models .
- Bioactivity : Screen against Gram-negative pathogens (e.g., E. coli TEM-1 beta-lactamase) given structural similarity to known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
